molecular formula C25H27N3O5S2 B2430248 ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-60-0

ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2430248
CAS No.: 897734-60-0
M. Wt: 513.63
InChI Key: OZIOOESVSOFNRS-QPLCGJKRSA-N
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Description

ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with N,N-diallylsulfamoyl chloride under basic conditions.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the sulfonamide derivative with 4-formylbenzoic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of benzothiazole and sulfonamide derivatives on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, the compound’s sulfonamide group suggests potential antibacterial activity, while the benzothiazole core may provide additional pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate likely involves multiple pathways:

    Molecular Targets: The compound may target bacterial enzymes, disrupting essential metabolic processes.

    Pathways Involved: It may interfere with DNA synthesis or protein production, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core and a sulfonamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-5-14-27(15-6-2)35(31,32)20-11-9-19(10-12-20)24(30)26-25-28(17-23(29)33-7-3)21-13-8-18(4)16-22(21)34-25/h5-6,8-13,16H,1-2,7,14-15,17H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIOOESVSOFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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